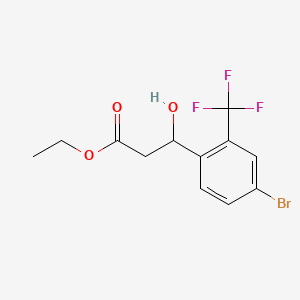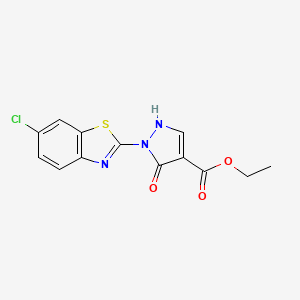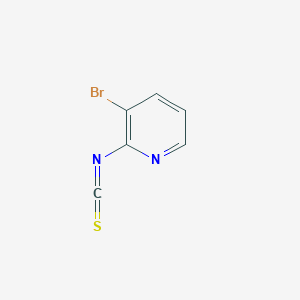
2-(4-Methoxyphenyl)imidazole-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)imidazole-4-methanol is a heterocyclic compound featuring an imidazole ring substituted with a 4-methoxyphenyl group and a hydroxymethyl group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imidazole-4-methanol typically involves the cyclization of amido-nitriles or the condensation of ketones with amidines. One common method includes the use of benzamidine hydrochloride monohydrate and 4-methoxyphenacyl bromide in the presence of potassium bicarbonate and tetrahydrofuran (THF) as a solvent. The reaction mixture is heated to reflux, followed by cooling and purification steps to yield the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multicomponent reactions catalyzed by metals such as copper or nickel. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)imidazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or THF .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-(4-Methoxyphenyl)imidazole-4-carboxylic acid, while substitution reactions can introduce various functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)imidazole-4-methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)imidazole-4-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds with biological molecules, enhancing its solubility and binding affinity. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylimidazole: Lacks the methoxy and hydroxymethyl groups, resulting in different chemical properties and biological activities.
4-Methoxyphenylimidazole: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
2-(4-Methoxyphenyl)imidazole-4-methanol is unique due to the presence of both the methoxy and hydroxymethyl groups, which enhance its solubility, reactivity, and biological activities compared to similar compounds .
Propiedades
Número CAS |
53292-67-4 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-8(3-5-10)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |
Clave InChI |
WXDITMPXBOLDKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682159.png)





![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)

![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)




